Cycloheptene, 1,2-dibromo-
Description
1,2-Dibromocycloheptane (C₇H₁₂Br₂) is a brominated cycloalkane with a seven-membered carbon ring and two bromine atoms at adjacent positions. Its molecular weight is approximately 256 g/mol (calculated from C: 12×7, H: 12×1, Br: 80×2).
Properties
IUPAC Name |
1,2-dibromocycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBMNVSOXAUECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CC1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475732 | |
| Record name | Cycloheptene, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64997-13-3 | |
| Record name | Cycloheptene, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptene, 1,2-dibromo- can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromine atoms to the double bond .
Industrial Production Methods
Industrial production of cycloheptene, 1,2-dibromo- often employs similar bromination techniques but on a larger scale. The use of efficient brominating reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions is common . This method ensures high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Elimination Reactions
1,2-Dibromocycloheptene undergoes dehydrohalogenation under basic conditions to regenerate cycloheptene:
Reaction :
Conditions :
Stereochemical Outcome :
-
Cis-dibromide : Eliminates to form cycloheptene with retained stereochemistry.
-
Trans-dibromide : Elimination may compete with substitution, yielding bromocycloheptane as a byproduct .
Substitution Reactions
The bromine atoms in 1,2-dibromocycloheptene are susceptible to nucleophilic substitution :
Example : Reaction with aqueous hydroxide (OH⁻):
Challenges :
-
Steric hindrance from the seven-membered ring slows substitution compared to linear dibromides .
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Competing elimination pathways dominate under strongly basic conditions .
Reduction Reactions
1,2-Dibromocycloheptene can be reduced to cycloheptane using zinc (Zn) or lithium aluminum hydride (LiAlH₄) :
Reaction :
Conditions :
-
Solvent: Ethanol or tetrahydrofuran (THF).
-
Temperature: Reflux (70–80°C).
Side Products :
-
Partial reduction may yield bromocycloheptane if only one Br is replaced.
Comparative Reactivity
| Reaction Type | 1,2-Dibromocycloheptene | 1,2-Dibromocyclohexane |
|---|---|---|
| Elimination Rate | Slower (ring strain) | Faster |
| Substitution Yield | Lower (steric hindrance) | Higher |
| Reduction Efficiency | 70–85% | 90–95% |
Scientific Research Applications
Cycloheptene, 1,2-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of cycloheptene, 1,2-dibromo- primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ions, which are highly reactive intermediates. These intermediates can undergo nucleophilic attack, leading to various substitution and addition products .
Comparison with Similar Compounds
Molecular and Thermodynamic Properties
The table below summarizes key data for dibromocycloalkanes:
Note: ΔfH° values from conflict with (e.g., -162.8 kcal/mol for 1,2-dibromocyclohexane in vs. -38.37 kcal/mol in ). This discrepancy may arise from differences in measurement methods, phase definitions, or data sources. Further validation is required.
Key Trends :
- Molecular Weight : Increases linearly with ring size due to additional CH₂ groups.
Structural and Stereochemical Considerations
- Ring Strain: Smaller rings (e.g., cyclopentane) experience higher torsional and angular strain, influencing reactivity.
- Stereoisomerism : Like 1,2-dibromocyclohexane (which exists as cis and trans isomers due to restricted rotation ), 1,2-dibromocycloheptane likely exhibits stereoisomerism, though specific data is unavailable.
Reactivity and Chemical Behavior
- Elimination Reactions : Brominated cycloalkanes often undergo dehydrohalogenation to form alkenes. Larger rings (e.g., cycloheptane) may favor less strained transition states compared to smaller rings.
- Substitution Reactions : Steric hindrance in cycloheptane may slow SN2 mechanisms relative to linear analogs (e.g., 1,2-dibromoethane ).
- Biodegradability: While 1,2-dibromoethane is degraded by microbes (e.g., Mycobacterium sp.
Biological Activity
Cycloheptene, 1,2-dibromo- (C7H10Br2) is a halogenated cyclic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Cycloheptene, 1,2-dibromo- features a seven-membered carbon ring with two bromine substituents. Its structure can be represented as follows:
This compound is known for its reactivity due to the presence of bromine atoms, which can participate in various chemical reactions including electrophilic addition and substitution.
- Interaction with Enzymes : Cycloheptene, 1,2-dibromo- interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may react with cellular macromolecules such as DNA and proteins .
- Oxidative Stress : The compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt cellular functions .
- Mutagenic Potential : Due to its ability to form covalent adducts with DNA, cycloheptene, 1,2-dibromo- has potential mutagenic effects. Studies have indicated that it can lead to mutations in cellular DNA .
Cellular Effects
Cycloheptene, 1,2-dibromo- exhibits various effects on different cell types:
- Gene Expression : It influences the expression of genes involved in detoxification and stress response pathways.
- Cell Signaling : The compound can affect signaling pathways related to inflammation and oxidative stress.
- Cell Viability : Prolonged exposure to cycloheptene leads to cell death and loss of function in various cell lines .
Table 1: Summary of Cellular Effects
| Effect | Description |
|---|---|
| Gene Expression | Induces detoxification and stress response genes |
| Cell Signaling | Alters pathways related to inflammation |
| Cell Viability | Causes cell death with prolonged exposure |
The biological activity of cycloheptene, 1,2-dibromo- is primarily mediated through:
- Enzyme Inhibition : It inhibits enzymes such as glutathione S-transferase, affecting detoxification processes.
- Formation of ROS : Induction of ROS leads to oxidative damage in cells.
- DNA Damage : Covalent binding to DNA results in mutations and potential carcinogenic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of cycloheptene derivatives:
- Toxicity Studies : Research indicates that at low doses, cycloheptene induces mild oxidative stress; however, higher doses result in significant toxicity including organ damage .
- In Vitro Studies : In laboratory settings, cycloheptene has been shown to disrupt metabolic pathways leading to altered energy production .
- Environmental Impact : Studies have highlighted the compound's potential as an environmental contaminant with adverse health effects due to its mutagenic properties .
Table 2: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Toxicity | Low doses cause mild stress; high doses lead to organ damage |
| In Vitro Effects | Disruption of metabolic pathways observed |
| Environmental Impact | Identified as a potential mutagenic contaminant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
